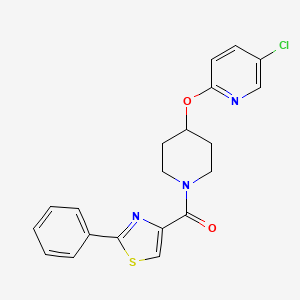

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis .

Synthesis Analysis

The synthesis of this compound involves several steps. The process involves the use of 5-chloro-1-(2-fluoro-4-(methylsulfonyl)phenyl)-4-(piperidin-4-yloxy)pyridin-2(1 H )-one, HCl and DIEA in DMF, to which 5-chloro-2-iodopyrimidine is added .Molecular Structure Analysis

The molecular formula of this compound is C15H19ClN4O5S . The structure includes a pyridone ring, a piperidine ring, and a thiazole ring .Chemical Reactions Analysis

As a prodrug, this compound undergoes a chemical reaction in the liver, where it is converted by liver carboxyesterase (CES1) to its active form .Scientific Research Applications

Structural and Theoretical Studies

Research involving compounds structurally related to "(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone" often focuses on their synthesis and characterization, including thermal, optical, etching, and structural studies, along with theoretical calculations. For instance, Karthik et al. (2021) synthesized a compound by substitution reaction and characterized it using various spectroscopic techniques. The crystal structure was confirmed via X-ray diffraction, showing interactions like hydrogen bonds and π interactions, with stability in a specific temperature range. Theoretical calculations supported these findings, providing insights into molecular geometry and reactivity sites (Karthik et al., 2021).

Antimicrobial Activity

The antimicrobial properties of similar compounds have been explored, highlighting their potential in addressing bacterial and fungal infections. Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities, discovering compounds with significant antimicrobial efficacy. This research suggests potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Crystal Structure Analysis

Crystal structure analysis provides foundational knowledge for understanding the interactions and stability of these compounds. Revathi et al. (2015) described the crystal structure of a compound with piperidine rings, detailing the molecular conformation and intermolecular interactions. Such studies are crucial for the design and development of molecules with desired properties and activities (Revathi et al., 2015).

Synthesis and Application in Drug Discovery

Compounds with structures related to "(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone" are also synthesized for potential applications in drug discovery, targeting specific receptors or biological pathways. For example, Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists for a G protein-coupled receptor, indicating the potential for therapeutic applications. These studies are fundamental in advancing drug discovery and development processes (Romero et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a crucial role in regulating the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors (LDLR) on the surface of cells .

Mode of Action

This compound is a It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 protein synthesis leads to an increase in the number of LDLR on the surface of cells, thereby increasing the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream and reducing cholesterol levels .

Biochemical Pathways

The compound’s action on PCSK9 affects the LDL cholesterol metabolic pathway . By inhibiting PCSK9 protein synthesis, the compound increases the number of LDLR on cell surfaces, enhancing the uptake of LDL cholesterol from the bloodstream . This results in a decrease in circulating LDL cholesterol levels, which is beneficial for cardiovascular health .

Pharmacokinetics

The compound is a prodrug that is converted to its active form in the liver . It has been found to be well-tolerated in rats and monkeys in vivo . The compound’s bioavailability is influenced by its conversion by liver carboxyesterase (CES1), and its concentration in the liver has been measured at 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .

Result of Action

The compound effectively lowers plasma PCSK9 in humanized PCSK9 mice (by 26/42/53% 5 hrs post 100/300/500 mg/kg p.o.) . This reduction in PCSK9 leads to an increase in LDLR on cell surfaces and a subsequent decrease in circulating LDL cholesterol levels .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s solubility in DMSO is 2 mg/mL, clear , indicating that it may be more effective in environments where DMSO is present. Additionally, the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions

properties

IUPAC Name |

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c21-15-6-7-18(22-12-15)26-16-8-10-24(11-9-16)20(25)17-13-27-19(23-17)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBKMNQCRKGMOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2987841.png)

![1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide](/img/structure/B2987845.png)

![12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2987846.png)

![5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2987849.png)

![2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2987861.png)